2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole and pyridine rings, along with the methoxyphenyl and acetamide groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, amidoximes can react with carboxylic acids or their derivatives (such as esters or acyl chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Synthesis of the dihydropyridine ring: : The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative if necessary.
-
Coupling reactions: : The oxadiazole and pyridine intermediates can be coupled using appropriate linkers and conditions. For example, the oxadiazole derivative can be reacted with a halogenated pyridine derivative in the presence of a base to form the desired product.
-
Introduction of the acetamide group: : This can be achieved by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form the corresponding pyridine derivative.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide).
Major Products
Oxidation products: Pyridine derivatives.
Reduction products: Reduced oxadiazole derivatives or ring-opened products.
Substitution products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.
Materials Science: The unique electronic properties of the oxadiazole and pyridine rings make the compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent. It could be investigated for its effects on various biological targets, such as enzymes, receptors, or ion channels.
Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, and derivatives of this compound could be tested for activity against bacterial, fungal, or viral pathogens.
Industry
Agriculture: The compound could be explored as a potential pesticide or herbicide, leveraging its chemical reactivity to disrupt biological processes in pests or weeds.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, the compound could be valuable in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
Ion Channel Blockade: The compound might block ion channels, affecting cellular ion homeostasis and signaling.
Comparison with Similar Compounds
Similar Compounds
2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group at a different position on the phenyl ring.
Uniqueness
The unique combination of the ethyl-substituted oxadiazole ring, the dihydropyridine core, and the methoxyphenylacetamide moiety distinguishes this compound from its analogs. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-15-20-18(26-21-15)12-7-8-17(24)22(10-12)11-16(23)19-13-5-4-6-14(9-13)25-2/h4-10H,3,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAAYQOVGLUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.